molecular formula C6H6N4OS B3344892 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol CAS No. 100047-41-4

4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol

Cat. No.: B3344892
CAS No.: 100047-41-4
M. Wt: 182.21 g/mol
InChI Key: KCPACWMYSQDQHA-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Architectures in Molecular Design

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of natural products and synthetic molecules with profound biological activities. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, including altered polarity, hydrogen bonding capabilities, and three-dimensional conformations. These characteristics are crucial for molecular recognition and interaction with biological targets like enzymes and receptors. Consequently, heterocyclic scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science.

Historical Context of Pyrazolo[3,4-d]pyrimidine Derivatives in Scientific Inquiry

The pyrazolo[3,4-d]pyrimidine nucleus, a bicyclic system composed of fused pyrazole (B372694) and pyrimidine (B1678525) rings, has long been a subject of intensive scientific investigation. Its structural resemblance to the purine (B94841) ring system, a fundamental component of nucleic acids, has made it a particularly attractive scaffold for the design of antimetabolites and kinase inhibitors. pharmaffiliates.comekb.eg Research into pyrazolo[3,4-d]pyrimidine derivatives has yielded a multitude of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ekb.eg

Overview of Research Trajectories for 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol

Direct and extensive research specifically focused on this compound is limited in the currently available scientific literature. However, the structural motifs present in this molecule suggest several potential avenues of scientific inquiry. The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore, the methylthio group at the 4-position offers a site for further chemical modification, and the hydroxyl group at the 6-position can influence solubility and participate in hydrogen bonding. Research on this compound would likely explore its synthesis, chemical reactivity, and potential as an intermediate in the preparation of more complex derivatives with tailored biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanyl-1,7-dihydropyrazolo[3,4-d]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-12-5-3-2-7-10-4(3)8-6(11)9-5/h2H,1H3,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPACWMYSQDQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)NC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670401
Record name 4-(Methylsulfanyl)-1,2-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100047-41-4
Record name 1,5-Dihydro-4-(methylthio)-6H-pyrazolo[3,4-d]pyrimidin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100047-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfanyl)-1,2-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Properties of 4 Methylthio 1h Pyrazolo 3,4 D Pyrimidin 6 Ol

While a specific, documented synthesis for 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol is not readily found in the literature, its synthesis can be postulated based on established methods for constructing the pyrazolo[3,4-d]pyrimidine scaffold. A plausible synthetic route could involve the cyclization of a suitably substituted pyrazole (B372694) precursor. For instance, a 5-aminopyrazole-4-carboxamide could be reacted with a thiocarbonyl-containing reagent to form the pyrimidine (B1678525) ring.

The chemical properties of this compound are dictated by its constituent functional groups. The pyrazole and pyrimidine rings confer aromatic character and potential for various substitution reactions. The methylthio group is susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone, which can modulate the electronic properties and biological activity of the molecule. The hydroxyl group can undergo esterification or etherification, and its acidity is influenced by the electron-withdrawing nature of the heterocyclic core.

Spectroscopic and Physicochemical Characterization

Detailed spectroscopic data for 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol are not widely reported. However, based on the analysis of related pyrazolo[3,4-d]pyrimidine derivatives, the expected spectroscopic features can be predicted.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Salient Features
¹H NMR Aromatic protons on the pyrazole (B372694) and pyrimidine (B1678525) rings, a singlet for the methylthio group, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the bicyclic core, with the carbon attached to the methylthio group appearing at a characteristic chemical shift.
IR Spectroscopy Characteristic absorption bands for N-H and O-H stretching, C=N and C=C stretching of the aromatic rings, and C-S stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrazolo[3,4-d]pyrimidine scaffold.

The physicochemical properties of this compound, such as its melting point, solubility, and logP value, would be influenced by the interplay of the polar hydroxyl group and the relatively nonpolar methylthio group, as well as the crystalline packing of the molecule.

Exploration of Structure Activity Relationships Sar and Advanced Structural Insights

Systematic Substituent Effects on In Vitro Biological Interactions

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly sensitive to the nature and position of their substituents. Research into this class of compounds has revealed critical insights into how modifications at various positions on the scaffold influence their interactions with biological targets.

Substitutions at the C4 and C6 positions of the pyrazolo[3,4-d]pyrimidine core are particularly influential in determining the potency and selectivity of these compounds as inhibitors of various enzymes, including kinases. For instance, in the context of antiproliferative agents, the presence of a substituted pyrazolo[3,4-d]pyrimidine core is considered essential for activity, as is the nature of the substituent at the thiol function in the 6-position. nih.gov

A study on 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol derivatives demonstrated that the introduction of various thio-substituents at the C6 position significantly impacts their antiproliferative effects against cancer cell lines. nih.gov Similarly, the development of Src kinase inhibitors has involved the synthesis of libraries of pyrazolo[3,4-d]pyrimidines with diverse C6 substituents. mdpi.com For example, a series of compounds with a 6-methylthio group, closely related to the subject of this article, were synthesized and evaluated. nih.gov

The substituent at the C4 position also plays a crucial role. In many kinase inhibitors, this position is occupied by an amino group, often substituted with an aryl or heteroaryl ring, which can form key hydrogen bonding interactions within the ATP-binding site of the target kinase. The electronic and steric properties of this substituent can modulate binding affinity and selectivity. For example, in a series of pyrazolo[3,4-d]pyrimidine-based Janus kinase 3 (JAK3) inhibitors, various amino derivatives at the C6 position were explored, highlighting the importance of this position for potent and selective inhibition. nih.gov

Interactive Data Table: Substituent Effects on Biological Activity of Pyrazolo[3,4-d]pyrimidine Analogs

Compound Series Position of Variation Observed Effect on Biological Activity Target Class Reference
4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol derivativesC6-thiolSubstituents on the thiol group are essential for antiproliferative activity.Anticancer nih.gov
6-(methylthio) anilino pyrazolo[3,4-d]pyrimidinesC4-anilino ringDifferent substituents on the anilino ring affect Src kinase inhibition. A 2-chloro-5-hydroxy anilino group was found in potent inhibitors.Src Kinase mdpi.com
3-phenyl pyrazolopyrimidinesC3-phenylPara-substitution on the phenyl ring influences enzyme selectivity and potency for lck, src, kdr, and tie-2 kinases.Lck Kinase nih.gov
Pyrazolo[4,3-d]pyrimidine analogsC5-chloroA chlorine substitution at the 5-position was explored for its effect on antitumor activity as microtubule targeting agents.Tubulin nih.gov

Impact of Core Scaffold Modifications on Ligand Efficiency and Selectivity

Modifications to the core pyrazolo[3,4-d]pyrimidine scaffold itself, including isomeric rearrangements and the introduction of additional fused rings, have been explored to enhance ligand efficiency and selectivity. The pyrazolo[3,4-d]pyrimidine ring system is considered a "privileged scaffold" because of its ability to serve as a foundation for inhibitors of a wide range of kinases. nih.gov

Scaffold hopping, a strategy where the core molecular framework is replaced by a different one while retaining similar biological activity, has been applied to this class of compounds. For instance, the pyrazolo[4,3-d]pyrimidine isomer has been investigated as an alternative scaffold for developing antitumor agents. nih.gov Structure-activity relationship studies on these analogs have indicated that specific substitutions are crucial for their activity. nih.gov

Furthermore, the fusion of additional rings to the pyrazolo[3,4-d]pyrimidine core can create more complex heterocyclic systems with altered pharmacological profiles. For example, pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated as novel CDK2 inhibitors, demonstrating that such core modifications can lead to potent and selective compounds. nih.govrsc.org These modifications can alter the shape, rigidity, and hydrogen bonding patterns of the molecule, thereby influencing its binding to the target protein and improving properties like ligand efficiency.

Conformational Preferences and Bioactive Conformations of 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol

The three-dimensional conformation of a molecule is critical for its biological activity. For pyrazolo[3,4-d]pyrimidine derivatives, understanding their conformational preferences is key to designing potent and selective inhibitors. The flexibility of substituents, particularly at the C4 and N1 positions, can allow the molecule to adopt different conformations, only one of which may be the "bioactive conformation" that binds to the biological target.

A study on a bioactive pyrazolo[3,4-d]pyrimidine derivative revealed the existence of two conformational polymorphs, designated as α and β forms. mdpi.com These polymorphs, characterized by X-ray crystallography, exhibited different molecular packing in the solid state due to distinct patterns of supramolecular interactions. mdpi.com The molecules in the two crystalline forms adopted different conformations, primarily differing in the torsion angles of the substituents. mdpi.com

Such studies highlight that even subtle changes in the solid-state packing can lead to different molecular conformations. This has important implications for drug development, as the conformation of the molecule in the solid dosage form can influence its dissolution and bioavailability. Computational chemistry techniques can be employed to explore the potential energy landscape of these molecules and predict their likely bioactive conformations when bound to a target protein. mdpi.com For kinase inhibitors, the pyrazolo[3,4-d]pyrimidine core typically mimics the adenine (B156593) ring of ATP, and the substituents are oriented to occupy specific pockets within the ATP-binding site.

X-ray Crystallographic Analysis of this compound and its Co-Crystals with Biological Targets

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules and their complexes with biological macromolecules. While a crystal structure for the specific compound this compound is not publicly available, crystallographic studies of closely related pyrazolo[3,4-d]pyrimidine derivatives provide valuable structural insights.

For example, the crystal structure of 1,3-bis[4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]propane has been determined, revealing the spatial arrangement of the methylthio groups on the pyrazolo[3,4-d]pyrimidine rings. researchgate.net X-ray analysis has also been used to confirm the structure of other derivatives, such as 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. mdpi.com

Of particular importance are the co-crystal structures of pyrazolo[3,4-d]pyrimidine inhibitors bound to their target proteins. These structures provide a detailed picture of the binding mode and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitor's potency and selectivity. For instance, the co-crystal structure of a pyrazolo[3,4-d]pyrimidine derivative with c-Src kinase has been used to guide the design of more potent inhibitors. researchgate.net These studies often reveal that the pyrazolo[3,4-d]pyrimidine core forms key hydrogen bonds with the hinge region of the kinase domain, mimicking the binding of the adenine base of ATP.

Interactive Data Table: Crystallographic Data for Pyrazolo[3,4-d]pyrimidine Analogs

Compound Technique Key Structural Findings Reference
A bioactive pyrazolo[3,4-d]pyrimidine derivativeX-ray CrystallographyIdentification of two conformational polymorphs (α and β) with distinct molecular packing. mdpi.com
1,3-bis[4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]propaneX-ray CrystallographyRevealed a skewed mode of stacking of the two pyrazolo[3,4-d]pyrimidine rings due to intramolecular π-π interactions. researchgate.net
6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineX-ray Diffraction AnalysisConfirmed the regioselective nucleophilic substitution at the C4 position. mdpi.com
A pyrazolo[3,4-d]pyrimidine dual c-Src/Abl inhibitorCo-crystallography with c-SrcGuided the optimization of the lead compound for improved activity against c-Src. researchgate.net

In Vitro Biological Target Engagement and Mechanistic Studies

Enzyme Inhibition Kinetics and Mechanistic Classification

No data is available on the enzyme inhibition kinetics or the mechanistic classification of 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol.

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis

There is no information regarding the receptor binding profile or ligand-receptor interaction analysis of this compound.

Modulation of Intracellular Signaling Pathways in Cellular Systems

Studies on the modulation of intracellular signaling pathways by this compound in cellular systems have not been reported in the available literature.

Interaction with Nucleic Acids and Associated Biochemical Processes

There is no available data concerning the interaction of this compound with nucleic acids or any associated biochemical processes.

Cellular Phenotypic Screening in Defined Cell Lines (e.g., cell viability, proliferation, apoptosis, differentiation)

No results from cellular phenotypic screenings of this compound in defined cell lines have been found.

Investigation of Metabolic Stability and Biotransformation Pathways in In Vitro Systems

Information on the metabolic stability and biotransformation pathways of this compound in in vitro systems is not available.

Elucidation of Molecular Binding Modes through Site-Directed Mutagenesis and Structural Biology

There are no studies on the molecular binding modes of this compound elucidated through site-directed mutagenesis or structural biology.

Comparative Analysis of Biological Activities Across Structural Analogs

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core heterocyclic scaffold. Structure-activity relationship (SAR) studies have been instrumental in elucidating the impact of these modifications, particularly at the C4 and C6 positions, on the potency and selectivity of these compounds against various biological targets, most notably protein kinases.

The core structure of this compound features a methylthio (-SCH3) group at the C4 position and a hydroxyl (-OH) group at the C6 position. Variations of these functional groups give rise to a diverse array of structural analogs, each with a potentially unique biological profile.

Research into the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives has revealed critical insights into the role of different substituents. For instance, a study exploring novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents targeting the epidermal growth factor receptor (EGFR) demonstrated that modifications at the C4 and C6 positions significantly impact their anti-proliferative activity. While this specific study did not evaluate this compound, it highlighted that the introduction of various amine-containing side chains at the C4 and C6 positions led to compounds with potent inhibitory activity against cancer cell lines.

In another study focusing on the discovery of novel multikinase inhibitors, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit kinases such as FLT3 and VEGFR2. nih.gov This study underscored the importance of the substituent at the C4 position, where an amino or oxy-linked phenylurea moiety was found to be crucial for potent inhibitory activity. nih.gov Although this study did not specifically investigate the methylthio group, it provides a basis for understanding how different functionalities at this position can modulate kinase inhibition.

A systematic comparison of the biological activities of this compound and its close structural analogs, where the methylthio and hydroxyl groups are systematically replaced, is essential for a comprehensive understanding of their therapeutic potential. The following interactive data table summarizes hypothetical comparative data based on general trends observed in the broader class of pyrazolo[3,4-d]pyrimidine kinase inhibitors. This data illustrates how modifications at the C4 and C6 positions can influence inhibitory activity against a representative protein kinase.

CompoundC4-SubstituentC6-SubstituentTarget KinaseIC50 (nM)
This compound -SCH3-OHKinase A150
Analog 1-OCH3-OHKinase A250
Analog 2-NHCH3-OHKinase A50
Analog 3-SCH3-NH2Kinase A120
Analog 4-SCH3-HKinase A300

Note: The data in this table is illustrative and intended to demonstrate the principles of structure-activity relationships within the pyrazolo[3,4-d]pyrimidine class of compounds. Actual IC50 values would be determined experimentally.

From this illustrative data, several key SAR observations can be inferred:

Impact of the C4-Substituent: The nature of the substituent at the C4 position appears to be a critical determinant of kinase inhibitory potency. Replacing the methylthio group (-SCH3) with a methoxy (B1213986) group (-OCH3) (Analog 1) leads to a decrease in activity. Conversely, the introduction of a methylamino group (-NHCH3) (Analog 2) results in a significant enhancement of inhibitory potency. This suggests that an amino linkage at this position may be more favorable for binding to the kinase active site than a thioether or ether linkage.

Influence of the C6-Substituent: Modifications at the C6 position also modulate biological activity. Replacing the hydroxyl group (-OH) with an amino group (-NH2) (Analog 3) results in a slight improvement in potency compared to the parent compound. The complete removal of the hydroxyl group (Analog 4) leads to a significant reduction in activity, indicating that a hydrogen bond donor or acceptor at this position is likely important for target engagement.

These observations are consistent with broader trends seen in the development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, where amino groups at the C4 position are often found in potent and selective compounds. nih.govnih.gov The interactions of these functional groups with key amino acid residues within the ATP-binding pocket of protein kinases are thought to be responsible for the observed differences in activity.

High-Resolution Mass Spectrometry for Metabolite Identification and Elucidation of Biotransformation Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of drug metabolism and pharmacokinetics (DMPK). ijpras.com For a compound like this compound, HRMS, often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, typically with sub-ppm (parts per million) mass accuracy. news-medical.net This precision allows for the unambiguous determination of the elemental composition of the parent compound and its metabolites. nih.gov

In drug discovery, understanding the biotransformation of a new chemical entity is crucial, as metabolites may be pharmacologically active or potentially toxic. ijpras.com HRMS enables the identification of these biotransformation products by detecting the precise mass shifts associated with metabolic reactions. ijpras.com For this compound, several metabolic pathways can be hypothesized. The high resolution of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers allows researchers to distinguish between isobaric species—molecules that have the same nominal mass but different elemental compositions. ijpras.comnih.gov

Common biotransformation reactions that could be identified for this compound include oxidation, demethylation, and conjugation. For instance, the oxidation of the methylthio group to the corresponding sulfoxide (B87167) and then to the sulfone would result in specific mass increases. Tandem mass spectrometry (MS/MS) experiments on these metabolite ions can further provide structural information by generating characteristic fragmentation patterns, aiding in the precise localization of the metabolic modification. nih.gov

Below is a table detailing potential biotransformation products of this compound and the corresponding mass changes that would be detected by HRMS.

Parent Compound Molecular Formula Exact Mass Potential Biotransformation Metabolite Formula of Metabolite Exact Mass of Metabolite Mass Shift (Δm)
This compoundC₆H₆N₄OS182.0266Oxidation4-(methylsulfinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-olC₆H₆N₄O₂S198.0215+15.9949
This compoundC₆H₆N₄OS182.0266Double Oxidation4-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-6-olC₆H₆N₄O₃S214.0164+31.9898
This compoundC₆H₆N₄OS182.0266N-Demethylation (of thioether)4-mercapto-1H-pyrazolo[3,4-d]pyrimidin-6-olC₅H₄N₄OS168.0109-14.0157
This compoundC₆H₆N₄OS182.0266GlucuronidationGlucuronide conjugateC₁₂H₁₄N₄O₇S358.0587+176.0321

Note: Exact masses are calculated based on the most abundant isotopes.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Ligand-Target Interaction Studies (e.g., STD NMR, Saturation Transfer Difference NMR)

Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful for investigating the interactions between a small molecule (ligand) and its biological target, such as a protein or enzyme, at an atomic level. Saturation Transfer Difference (STD) NMR is a particularly effective method for identifying binding events and mapping the binding epitope of a ligand. rug.nl This technique is highly valuable in drug discovery for screening compound libraries and validating hits. rug.nl

The STD NMR experiment relies on the transfer of magnetization from the protein to a bound ligand. Specific protons on the protein are selectively saturated using radiofrequency pulses. This saturation spreads throughout the protein via spin diffusion. If a ligand is bound to the protein, the saturation is transferred to the ligand's protons. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its corresponding signals in the NMR spectrum. rug.nl By subtracting a reference spectrum (where the protein is not saturated) from the saturated spectrum, a "difference" spectrum is generated, which exclusively shows signals from the protons of the bound ligand. rug.nl

The intensity of the signals in the STD spectrum is proportional to the proximity of the ligand's protons to the protein surface. Therefore, STD NMR can identify which parts of the molecule are most crucial for the interaction. For this compound, this technique could be used to confirm its binding to a target kinase, a common target for pyrazolo[3,4-d]pyrimidine derivatives, and to determine its binding mode. researchgate.netmdpi.com

Proton Group on Compound Hypothetical Proximity to Protein Surface Expected STD NMR Signal Intensity Inference
Pyrazole-HCloseStrongThis part of the molecule is deeply embedded in the binding pocket.
Pyrimidine-HIntermediateMediumThis moiety is in contact with the protein but may be more solvent-exposed.
Methyl (-SCH₃)CloseStrongThe methylthio group makes significant contact with a hydrophobic region of the target.
Hydroxyl (-OH)VariableWeak to MediumMay be involved in hydrogen bonding or oriented towards the solvent.

Development of Chromatographic Methods for Purity Assessment and Isolation of Complex Synthesis Intermediates

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental to the synthesis and analysis of compounds like this compound. These techniques are essential for monitoring reaction progress, assessing the purity of the final product, and isolating intermediates during complex multi-step syntheses. sielc.com

For closely related compounds such as 4-(Methylthio)-1H-pyrazolo(3,4-d)pyrimidine, reverse-phase (RP) HPLC methods have been successfully developed. sielc.com These methods typically utilize a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often employed to achieve optimal separation of the target compound from starting materials, by-products, and other impurities. sielc.com

For analytical purposes, detection is commonly performed using a UV detector set at a wavelength where the pyrazolo[3,4-d]pyrimidine core exhibits strong absorbance. For mass spectrometry-compatible applications, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com The same chromatographic principles can be scaled up for preparative separation, allowing for the purification of multi-gram quantities of the compound. sielc.com

Parameter Typical Conditions for Analysis of Pyrazolo[3,4-d]pyrimidines
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid (for MS compatibility)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at ~254 nm and/or Mass Spectrometry (MS)
Application Purity assessment, reaction monitoring, isolation of intermediates

Utilization of Spectroscopic Probes for Real-Time Monitoring of Biological Interactions

Spectroscopic probes are molecules designed to produce a measurable change in a spectroscopic property (e.g., fluorescence intensity, wavelength shift) upon a specific event, such as binding to a biological target. While this compound itself may not have intrinsic fluorescence properties suitable for use as a probe, its scaffold can be chemically modified to create one.

Alternatively, extrinsic probes can be used in assays to monitor the interaction of the compound with its target in real-time. For example, in the context of kinase inhibition, a fluorescently labeled substrate peptide could be used. The binding of this compound to the kinase's ATP-binding site would prevent the phosphorylation of the substrate. This inhibition could be detected by a change in the fluorescence polarization or intensity of the probe, allowing for the quantification of the compound's inhibitory activity.

Another approach involves competition binding assays. A known fluorescent ligand for the target protein is first introduced. The addition of a non-fluorescent competitor like this compound would displace the fluorescent probe, leading to a measurable change in the fluorescence signal. This allows for the determination of the binding affinity of the unlabeled compound. These real-time methods are crucial for high-throughput screening and for detailed kinetic studies of ligand-target interactions.

Conclusion

Retrosynthetic Analysis and Key Precursors for the Pyrazolo[3,4-d]pyrimidine Core

A retrosynthetic analysis of this compound reveals that the core pyrazolo[3,4-d]pyrimidine structure can be disconnected to reveal key precursors. The most common approach involves the construction of a substituted pyrazole (B372694) ring followed by the annulation of the pyrimidine (B1678525) ring.

A primary disconnection of the pyrimidine ring points to a 5-aminopyrazole-4-carboxamide or a 5-aminopyrazole-4-carbonitrile as a crucial intermediate. These pyrazole precursors already contain the necessary functionalities for the subsequent cyclization to form the pyrimidine ring. For the target molecule, a plausible key precursor would be a 5-aminopyrazole derivative with a substituent at the 3-position that can be converted to the 4-methylthio group and a carboxylate or nitrile at the 4-position for pyrimidine ring formation.

A common and effective strategy for the synthesis of the pyrazolo[3,4-d]pyrimidine core begins with highly functionalized pyrazoles. For instance, 5-amino-1H-pyrazole-4-carbonitrile is a versatile starting material. The synthesis of this precursor can be achieved through the condensation of a hydrazine (B178648) with a suitably activated methylene (B1212753) compound.

Established Synthetic Routes to this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a commercially available or readily prepared pyrazole derivative.

Cyclization Reactions and Ring Closure Strategies

The formation of the pyrimidine ring onto the pyrazole core is a key step. Starting from a 5-aminopyrazole-4-carboxamide, cyclization can be effected by reaction with a one-carbon synthon. For example, heating the carboxamide with urea (B33335) can lead to the formation of a pyrazolo[3,4-d]pyrimidine-4,6-dione.

Alternatively, starting from a 5-aminopyrazole-4-carbonitrile, treatment with formic acid can yield a pyrazolo[3,4-d]pyrimidin-4-one. The introduction of the hydroxyl group at the C-6 position can be achieved from a suitable precursor. A common route involves the use of a 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine intermediate. This intermediate can be synthesized by treating the corresponding dione (B5365651) with a chlorinating agent such as phosphorus oxychloride.

Once the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is obtained, selective nucleophilic substitution can be employed. Reaction with sodium thiomethoxide can displace one of the chloro groups to introduce the methylthio moiety. Subsequent hydrolysis of the remaining chloro group would then yield the desired 6-hydroxy functionality. The regioselectivity of the nucleophilic substitution is a critical factor in this approach.

Functional Group Interconversions on the Pyrazolo[3,4-d]pyrimidine System

Functional group interconversions are pivotal in arriving at the target structure from a more readily available pyrazolo[3,4-d]pyrimidine derivative. A key transformation is the conversion of a pyrazolo[3,4-d]pyrimidine-4,6-dithione to the desired 4-(methylthio)-6-ol derivative. The dithione can be prepared by treating the corresponding dione with a thionating agent like Lawesson's reagent.

Selective S-methylation of the dithione at the 4-position can be achieved using a methylating agent such as methyl iodide in the presence of a base. This would be followed by a selective conversion of the 6-thione into a 6-hydroxyl group, which can be accomplished through various methods, including oxidation followed by hydrolysis.

Derivatization Strategies at the C-4 Position

The methylthio group at the C-4 position is a versatile handle for further chemical modifications. One of the most common transformations is the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. This can be achieved using controlled oxidation with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides and sulfones are excellent leaving groups, enabling nucleophilic substitution reactions at the C-4 position with a variety of nucleophiles, including amines, alkoxides, and thiols.

This strategy allows for the introduction of a wide range of substituents at the C-4 position, providing a library of analogues for further studies.

Chemical Modifications at the C-6 Hydroxyl Position

The hydroxyl group at the C-6 position behaves as a typical enol and can be readily derivatized.

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated using various alkyl halides in the presence of a base to afford the corresponding 6-alkoxy derivatives. Similarly, acylation with acyl chlorides or anhydrides will yield 6-acyloxy compounds. These reactions allow for the introduction of diverse functionalities at the C-6 position.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a triflate, by reaction with the corresponding sulfonyl chlorides. This activated intermediate can then be displaced by a range of nucleophiles to introduce new substituents at the C-6 position. A particularly important transformation is the conversion of the 6-hydroxyl group to a 6-chloro group using reagents like phosphorus oxychloride, which then allows for nucleophilic substitution reactions.

N-Alkylation and N-Acylation Reactions within the Pyrazole Moiety

The pyrazole ring of the this compound contains two nitrogen atoms, N-1 and N-2, that can potentially be alkylated or acylated. The regioselectivity of these reactions is often influenced by the reaction conditions, including the nature of the base, the solvent, and the electrophile.

Studies on the alkylation of the closely related 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine have shown that the reaction of the sodium salt with alkyl halides can lead to a mixture of N-1 and N-2 alkylated products. The ratio of these isomers is dependent on the reaction conditions. For instance, the use of sodium hydride as a base in tetrahydrofuran (B95107) has been reported to favor the formation of the N-2 alkylated product.

The N-1 and N-2 isomers can often be separated by chromatographic techniques, and their structures can be elucidated using spectroscopic methods, particularly 13C NMR, where the chemical shift of the C-3 carbon of the pyrazole ring is indicative of the site of substitution.

Acylation reactions on the pyrazole nitrogen atoms can also be performed using acyl chlorides or anhydrides, typically in the presence of a base. These reactions provide N-acylated derivatives which can serve as protecting groups or as a means to introduce further functionality.

Table of Reaction Conditions for N-Alkylation of a Pyrazolo[3,4-d]pyrimidine System

Alkylating AgentBaseSolventMajor Product
Ethyl IodideNaHTHFN-2 Alkylated
Propyl BromideNaHTHFN-2 Alkylated
Benzyl BromideNaHTHFN-2 Alkylated
Ethyl IodideNaHAcetonitrile (B52724)Mixture of N-1 and N-2
Ethyl IodideNaHDMFN-1 Alkylated (major)

This table is illustrative of the regiochemical outcomes based on studies of the closely related 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine and may be indicative of the expected reactivity for the title compound.

Stereoselective Synthesis Approaches for Related Analogs

While the core of this compound is achiral, stereoselective synthesis becomes critical when producing chiral analogs, particularly nucleoside derivatives where a sugar moiety is attached to the heterocyclic base. These analogs are synthesized to mimic natural nucleosides for potential therapeutic applications. nih.govnih.gov

The primary challenge in synthesizing these nucleoside analogs is controlling the stereochemistry at the anomeric carbon of the sugar (typically a ribofuranose ring), leading to the desired β-anomer, which corresponds to the stereochemistry found in natural nucleosides.

A common strategy involves the use of a protected sugar precursor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The synthesis of 4-substituted pyrazolo[3,4-d]pyrimidine nucleosides often starts from a pre-formed pyrazolopyrimidinone, which is then chlorinated to create a reactive intermediate. nih.gov This intermediate, for example, 4-chloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine, serves as a versatile precursor for introducing various substituents at the 4-position. nih.gov The stereoselectivity of the glycosylation step is crucial and is often directed by the protecting groups on the sugar and the reaction conditions employed.

Table 1: Key Stereoselective Reactions in the Synthesis of Pyrazolo[3,4-d]pyrimidine Nucleoside Analogs

PrecursorReagent/Reaction TypeKey TransformationStereochemical Outcome
Pyrazolo[3,4-d]pyrimidin-4-one1. Chlorination (e.g., POCl₃)2. Glycosylation with protected riboseFormation of a reactive 4-chloro intermediate followed by N-glycosylationPredominantly β-anomer
4-chloro-pyrazolo[3,4-d]pyrimidineNucleophilic substitution with amines, thiols, etc.Introduction of diversity at the C4-positionRetention of β-anomeric configuration

This approach allows for the synthesis of a library of chiral nucleoside analogs with defined stereochemistry, which is essential for studying their structure-activity relationships. nih.gov

Implementation of Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of pyrazolo[3,4-d]pyrimidines aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. cu.edu.eg These principles are being applied to the synthesis of the core scaffold of compounds like this compound.

Key green chemistry strategies include:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate the synthesis of pyrazolo[3,4-d]pyrimidine precursors, such as 5-amino-4-cyanopyrazoles. This method often leads to significantly reduced reaction times and improved yields compared to conventional heating. For instance, the reaction of aryl hydrazines with ethoxymethylene malononitrile (B47326) can be efficiently carried out in methanol (B129727) under microwave conditions. cu.edu.eg

Use of Greener Solvents: Traditional syntheses often employ hazardous solvents. Green approaches prioritize the use of more environmentally benign solvents like ethanol (B145695) or methanol. cu.edu.egnih.gov In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact.

Catalyst-Free Reactions: Some synthetic routes to the pyrazolo[3,4-d]pyrimidine core have been developed to proceed at room temperature in the absence of a catalyst, simplifying the reaction setup and purification process. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyrazolo[3,4-d]pyrimidine Scaffolds

ParameterConventional MethodGreen Chemistry ApproachReference
Energy Source Conventional heating (reflux)Microwave irradiation cu.edu.eg
Reaction Time Several hours to daysMinutes to a few hours cu.edu.eg
Solvents Often uses hazardous solvents (e.g., DMF)Benign solvents (e.g., ethanol, methanol) or solvent-free cu.edu.egnih.gov
Catalysts May require acid or base catalystsCatalyst-free conditions developed researchgate.net

These methods contribute to a more sustainable production process for this important class of heterocyclic compounds. cu.edu.egresearchgate.net

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms involved in the formation of the pyrazolo[3,4-d]pyrimidine ring system is crucial for optimizing reaction conditions and predicting outcomes. Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for elucidating these complex multi-step transformations. benthamdirect.comrsc.org

DFT studies have been employed to investigate the formation of the pyrimidine ring when starting from a substituted pyrazole precursor, such as a pyrazoloformimidate. These studies model the energy profiles of different potential reaction pathways to determine the most kinetically and thermodynamically favorable route. researchgate.netbenthamdirect.com

For example, in the synthesis of pyrazolo[3,4-d]pyrimidine-4-amines, two plausible mechanistic routes were computationally evaluated:

Route 1: Involves an initial nucleophilic attack by an amine on the imidate carbon of the precursor, followed by cyclization and a Dimroth rearrangement. researchgate.netbenthamdirect.com

Route 2: Proposes an initial nucleophilic attack by the amine on the cyano (C≡N) function, which then undergoes cyclization to form the final pyrimidine ring. researchgate.netbenthamdirect.com

DFT calculations of the transition states and intermediates for both pathways revealed that Route 2 is the more energetically favorable path, suggesting it is the more likely mechanism. researchgate.netbenthamdirect.com Such theoretical insights are invaluable for rational drug design and the development of more efficient synthetic protocols. rsc.orgmdpi.comresearchgate.net

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine various ground state properties. These calculations can elucidate geometrical parameters (bond lengths and angles), total energies, and electronic properties.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps in identifying the electron-rich and electron-poor regions of a molecule, which is vital for predicting sites of electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Properties for a Pyrazolo[3,4-d]pyrimidine Analog (Note: This data is illustrative and based on general findings for the pyrazolo[3,4-d]pyrimidine class, not specifically for this compound)

PropertyValue
Total Energy (Hartree)Varies with derivative
HOMO Energy (eV)Typically in the range of -6 to -7 eV
LUMO Energy (eV)Typically in the range of -1 to -2 eV
HOMO-LUMO Gap (eV)Typically in the range of 4 to 5 eV
Dipole Moment (Debye)Varies with substitution pattern

The pyrazolo[3,4-d]pyrimidine scaffold can exist in different conformations and tautomeric forms, which can significantly influence its biological activity. Computational methods are used to determine the relative stabilities of these different forms. For instance, studies on substituted pyrazolo[3,4-d]pyrimidines have shown that the planarity of the fused ring system can be influenced by the nature and position of substituents.

Tautomerism is a key consideration for heterocyclic compounds like this compound, which can potentially exist in keto-enol and thione-thiol forms, as well as different N-H tautomers on the pyrazole ring. Quantum chemical calculations can predict the relative energies and Gibbs free energies of these tautomers, thereby identifying the most stable form under different conditions. For example, in a study of related pyrazolopyrimidines, different tautomers were evaluated to find the most stable form, which is crucial for understanding its interactions with biological targets.

Molecular Dynamics Simulations for Solvation and Ligand Dynamics

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can provide insights into its behavior in a solvent, typically water, to mimic physiological conditions. These simulations can reveal how the molecule interacts with solvent molecules and can help in understanding its solubility.

When bound to a biological macromolecule, MD simulations can be used to assess the stability of the ligand-protein complex. By simulating the complex over several nanoseconds, researchers can observe the dynamics of the ligand in the binding pocket and identify key interactions that contribute to binding affinity.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For pyrazolo[3,4-d]pyrimidine derivatives, which are known to target various enzymes like kinases, molecular docking is a crucial tool in drug discovery.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, this compound, is then docked into the active site of the protein. The results are analyzed based on the docking score, which estimates the binding affinity, and the binding mode, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. For example, docking studies of pyrazolo[3,4-d]pyrimidine derivatives into the active site of DNA topoisomerase have been used to rationalize their antiproliferative activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For a series of derivatives of this compound, a QSAR study could be performed to identify the key structural features that influence their activity.

In a 3D-QSAR study, the 3D structures of the molecules are aligned, and various molecular fields (e.g., steric and electrostatic) are calculated. These fields are then used to build a statistical model that correlates the field values with the observed biological activity. Such models can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. A 3D-QSAR study on pyrazole analogs as TRAP1 inhibitors has demonstrated the utility of this approach for this class of compounds.

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational methods can be used to explore the potential synthetic routes and reaction mechanisms for compounds like this compound. For instance, DFT calculations can be used to model the transition states of a proposed reaction, allowing for the determination of activation energies and reaction rates. This can help in optimizing reaction conditions and in understanding the regioselectivity and stereoselectivity of a reaction.

For pyrazolo[3,4-d]pyrimidines, computational studies can provide insights into their synthesis, such as in the solid-phase Aza-Wittig/electrocyclic ring closure reaction, by modeling the intermediates and transition states involved.

Applications and Future Research Directions for 4 Methylthio 1h Pyrazolo 3,4 D Pyrimidin 6 Ol

Development as a Chemical Biology Tool for Mechanistic Research

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been extensively developed as inhibitors of various protein kinases, which are key regulators of cellular processes. nih.govnih.gov This inhibitory activity makes them valuable as chemical biology tools, or "chemical probes," to investigate the roles of specific kinases in complex biological pathways. By selectively inhibiting a particular kinase, researchers can observe the downstream effects and elucidate the enzyme's function in normal physiology and in disease states like cancer. nih.govmdpi.com

For instance, various pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to inhibit a range of kinases, including:

Src family kinases (SFKs): Such as Src, Fyn, Lyn, and Blk, which are involved in cell proliferation, survival, and migration. nih.govmdpi.com

Cyclin-dependent kinases (CDKs): Which regulate the cell cycle and are often dysregulated in cancer. rsc.orgnih.govrsc.org

Janus kinases (JAKs): Specifically JAK3, which plays a role in autoimmune disorders. nih.gov

Receptor tyrosine kinases: Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor growth and angiogenesis. nih.govnih.govsemanticscholar.org

The specificity of these inhibitors can be tuned by modifying the substituents on the pyrazolo[3,4-d]pyrimidine core. This allows for the development of highly selective probes to dissect the functions of individual kinases, even within the same family.

Table 1: Examples of Kinase Targets for Pyrazolo[3,4-d]pyrimidine Derivatives

Kinase Target Biological Role Reference
Src Family Kinases (Src, Fyn, Lyn, Blk) Cell growth, proliferation, motility, and adhesion nih.govmdpi.com
Cyclin-Dependent Kinases (CDKs) Regulation of the cell cycle rsc.orgnih.govrsc.org
Janus Kinase 3 (JAK3) Signal transduction for cytokines in the immune system nih.gov
Epidermal Growth Factor Receptor (EGFR) Cell growth and proliferation nih.govsemanticscholar.org

Utilization as a Scaffold for Combinatorial Library Synthesis and High-Throughput Screening

The chemical tractability of the pyrazolo[3,4-d]pyrimidine scaffold makes it an ideal starting point for combinatorial chemistry. acs.orgscispace.com By systematically introducing a variety of chemical groups at different positions on the core structure, large libraries of diverse compounds can be rapidly synthesized. rsc.orgenamine.net These libraries can then be subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit a desired biological activity against a specific target.

This approach has been successfully used to discover novel kinase inhibitors and other biologically active molecules. nih.govrsc.org The synthesis of these libraries can be performed using both solid-phase and solution-phase methods, allowing for flexibility in the synthetic strategy. unisi.it The data generated from HTS of these libraries can provide valuable structure-activity relationship (SAR) information, guiding the design of more potent and selective compounds. researchgate.net

Table 2: Combinatorial Library Synthesis of Pyrazolo[3,4-d]pyrimidines

Library Focus Screening Target Application Reference
4-aminopyrazolo[3,4-d]pyrimidines 60 human cancer cell lines Anticancer drug discovery rsc.org
Extended pyrazolo[3,4-d]dihydropyrimidines Not specified Drug discovery scispace.comenamine.net
Pyrazolo[3,4-d]pyrimidine prodrugs Glioblastoma cells Improving aqueous solubility and anticancer efficacy unisi.it

Exploration of Potential in Agrochemistry Research (e.g., modulation of plant metabolic pathways)

The potential of pyrazolo[3,4-d]pyrimidine derivatives in agrochemistry is an underexplored area of research. However, given their structural similarity to purines, it is plausible that these compounds could interfere with nucleotide metabolism in plants. ekb.egyoutube.com Nucleotide synthesis is a fundamental process for all living organisms, and its disruption can lead to growth inhibition. This suggests that derivatives of 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol could be investigated as potential herbicides. ekb.eg

Future research could focus on:

Screening pyrazolo[3,4-d]pyrimidine libraries for herbicidal activity against a panel of common weeds.

Investigating the mechanism of action of any active compounds, focusing on their effects on plant purine (B94841) and pyrimidine (B1678525) biosynthesis pathways.

Optimizing the structure of lead compounds to enhance their potency and selectivity for plant-specific enzymes, thereby minimizing off-target effects on other organisms.

Investigation in Materials Science for Optoelectronic or Supramolecular Applications

The application of pyrazolo[3,4-d]pyrimidines in materials science is another nascent field of inquiry. Nitrogen-rich heterocyclic compounds are known to possess interesting electronic properties and can participate in the formation of supramolecular assemblies through hydrogen bonding and π-π stacking interactions. These properties are relevant for the development of novel materials with applications in optoelectronics.

Hypothetically, the pyrazolo[3,4-d]pyrimidine scaffold could be functionalized with chromophores or other photoactive groups to create materials with tailored light-absorbing or emitting properties. Furthermore, the ability of the pyrazole (B372694) and pyrimidine rings to form hydrogen bonds could be exploited to direct the self-assembly of these molecules into well-ordered supramolecular structures, such as liquid crystals or organic frameworks. These are speculative applications that would require significant foundational research to be realized.

Integration with Chemoinformatics and Artificial Intelligence for Novel Ligand Discovery

Modern drug discovery heavily relies on computational methods, and the development of pyrazolo[3,4-d]pyrimidine-based compounds is no exception. Chemoinformatics and artificial intelligence (AI) are increasingly being used to accelerate the discovery of new ligands. nih.gov

For the pyrazolo[3,4-d]pyrimidine scaffold, these computational approaches can be applied in several ways:

Virtual Screening: Large virtual libraries of pyrazolo[3,4-d]pyrimidine derivatives can be screened against the three-dimensional structure of a biological target using molecular docking simulations to predict binding affinity and identify potential hits. nih.govresearchgate.net

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize those with favorable drug-like characteristics for synthesis and testing. rsc.orgnih.gov

De Novo Design: AI algorithms can be used to design novel pyrazolo[3,4-d]pyrimidine derivatives with desired properties from scratch.

These computational tools can significantly reduce the time and cost associated with the early stages of drug discovery by focusing laboratory efforts on the most promising candidates. semanticscholar.orgresearchgate.net

Opportunities for Collaborative Multidisciplinary Research Initiatives

The diverse biological activities and wide range of potential applications for pyrazolo[3,4-d]pyrimidine derivatives create numerous opportunities for collaborative research. The journey from a promising chemical scaffold to a clinically approved drug or a novel material requires the expertise of scientists from various disciplines.

Future progress in this field will likely be driven by multidisciplinary teams comprising:

Synthetic Organic Chemists: To design and synthesize novel derivatives and libraries.

Structural Biologists: To determine the three-dimensional structures of pyrazolo[3,4-d]pyrimidine derivatives in complex with their biological targets.

Biochemists and Cell Biologists: To characterize the biological activity of these compounds in enzymatic and cell-based assays.

Pharmacologists: To evaluate the efficacy and safety of lead compounds in preclinical models.

Computational Chemists and Data Scientists: To apply chemoinformatics and AI tools for lead discovery and optimization.

Materials Scientists: To explore the potential of these compounds in non-biological applications.

Such collaborative efforts will be essential to fully realize the therapeutic and technological potential of the pyrazolo[3,4-d]pyrimidine scaffold and its derivatives, including this compound.

Q & A

Q. Key Methodological Considerations :

  • Use of reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.
  • Optimization of stoichiometry between the pyrazole precursor and sulfurizing agents (e.g., thiourea) to minimize side products.

How can NMR spectroscopy be utilized to confirm the structure of synthesized derivatives?

Basic Research Question
1H and 13C NMR are critical for verifying substituent positions and regioselectivity. For instance:

  • The methylthio group (-SCH3) typically appears as a singlet at δ ~2.5 ppm in 1H NMR due to its lack of neighboring protons.
  • The pyrazolo[3,4-d]pyrimidine core produces distinct aromatic proton signals between δ 8.0–9.0 ppm, with splitting patterns dependent on substitution .
  • Advanced 2D techniques (e.g., HMBC) help correlate carbon-proton interactions, confirming the connectivity of the methylthio and hydroxyl groups .

What experimental protocols are recommended for assessing the compound’s toxicity in preclinical studies?

Advanced Research Question
Acute toxicity data (e.g., TDLo and LDLo) from rodent models can guide dose selection. Key steps include:

  • Oral exposure : Administer graded doses (e.g., 50–500 mg/kg) to mice/rats, monitoring renal, hepatic, and hematological parameters over 14 days .
  • In vitro cytotoxicity assays : Use IC50 values from cell lines (e.g., HepG2 for liver toxicity) to correlate with in vivo findings.
  • Metabolic stability : Evaluate cytochrome P450 interactions to predict bioaccumulation risks .

How can researchers optimize reaction yields for challenging pyrazolo[3,4-d]pyrimidine derivatives?

Advanced Research Question
Yield optimization requires addressing steric and electronic factors:

  • Catalyst screening : Protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl2) can accelerate cyclization steps. For example, HCl in aqueous conditions improved yields to 52.7% in a hydrochloride salt formation step .
  • Solvent selection : Polar solvents (e.g., ethanol, toluene) enhance solubility of intermediates during reflux .
  • Temperature control : Gradual heating (e.g., 50°C for salt crystallization) prevents decomposition of thermally sensitive intermediates .

What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Basic Research Question
Standard protocols include:

  • Agar dilution method : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill assays : Assess bactericidal/fungicidal kinetics over 24 hours.
  • Biofilm inhibition : Use crystal violet staining to quantify biofilm disruption in Candida species .

How do structural modifications at the 3- and 4-positions influence bioactivity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Methylthio vs. hydroxyl groups : The methylthio group at position 4 enhances lipophilicity, improving membrane permeability in anticancer assays .
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) at position 3 increase DNA intercalation potential, while bulkier groups reduce solubility .
  • Computational modeling : Molecular docking (e.g., using Discovery Studio) predicts binding affinities to targets like thymidylate synthase .

What computational strategies are effective for predicting target binding modes?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., dihydrofolate reductase). Validate with experimental IC50 data .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • Pharmacophore modeling : Identify critical hydrogen-bonding and hydrophobic features using MOE or Phase .

What safety protocols are critical during handling and disposal?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste management : Segregate toxic intermediates in labeled containers for incineration by licensed facilities .
  • Ventilation : Use fume hoods when handling powdered forms to avoid inhalation .

How should researchers resolve contradictions in reported bioactivity data?

Advanced Research Question

  • Meta-analysis : Compare datasets across studies (e.g., IC50 variations in anticancer assays) to identify confounding variables (e.g., cell line specificity) .
  • Reproducibility checks : Replicate key experiments under standardized conditions (e.g., ATP-based viability assays with controls).
  • Data normalization : Adjust for batch effects (e.g., serum lot variations) using Z-score transformations .

What analytical methods validate purity and stability in long-term storage?

Advanced Research Question

  • HPLC-DAD : Use a C18 column with acetonitrile/water gradients to detect degradation products (e.g., oxidation of -SCH3 to -SO2CH3) .
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]+) and track hydrolytic decomposition via LC-MS/MS .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor purity changes monthly .

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4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.